N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core modified with a benzo[d][1,3]dioxole (benzodioxole) moiety and a p-tolyl-substituted tetrazole group. The benzodioxole scaffold is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and bioavailability . The tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen-bonding interactions with biological targets, as evidenced by its role in angiotensin II receptor antagonists like CV-11974 .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-15-2-5-17(6-3-15)28-20(23-24-25-28)13-26-8-10-27(11-9-26)21(29)22-16-4-7-18-19(12-16)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZGORUABPVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions.
Biochemical Pathways
Given its interaction with atp-binding cassette transporters, it may influence pathways related tomolecule transport and cellular homeostasis .
Result of Action
The compound’s action results in modulation of ATP-binding cassette transporters, which could lead to changes in cellular functions. For instance, it has been suggested that such compounds could be used for the treatment of cystic fibrosis , indicating a potential therapeutic effect on cellular function.
Action Environment
The environment in which the compound acts can significantly influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effect. .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound characterized by its unique structural components, including a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.4 g/mol. The structure includes:
- Benzo[d][1,3]dioxole : A bicyclic structure known for its diverse biological activities.
- Piperazine : A six-membered ring that often enhances the pharmacological profile of compounds.
- Tetrazole : A five-membered ring that can mimic carboxylic acids and is known for its ability to form hydrogen bonds.
The biological activity of this compound can be attributed to its interactions with various cellular targets:
- Enzyme Inhibition : The tetrazole group may mimic natural substrates, allowing it to inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing signal transduction pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies showed that similar compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .
Case Studies
Several case studies have investigated the biological effects of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the tetrazole group via cycloaddition reactions.
- Functionalization of the piperazine ring through nucleophilic substitution.
These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Potential
Research has suggested that compounds containing piperazine and benzo[d][1,3]dioxole structures can inhibit cancer cell proliferation. Specific studies have shown that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
Neuropharmacological Effects
The structural characteristics of the compound suggest potential applications in neuropharmacology. It may interact with neurotransmitter receptors, leading to effects on mood and cognition.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Efficacy | Demonstrated activity against Staphylococcus aureus and E. coli | Suggests potential for development as an antimicrobial agent |
| Study 2: Anticancer Activity | Induced apoptosis in breast cancer cell lines | Highlights its potential as an anticancer therapeutic |
| Study 3: Neuropharmacological Assessment | Showed modulation of serotonin receptors | Indicates possible use in treating mood disorders |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
*Calculated based on molecular formula (C₂₇H₂₆N₆O₃).
Key Observations:
Tetrazole vs. Methoxymethyl/Aryl Groups :
- The target compound’s p-tolyltetrazole group distinguishes it from analogs like C3 and C7 (–2), which feature methoxymethyl or fluorophenyl substituents. Tetrazoles enhance polarity and mimic carboxylates, improving target binding in receptors (e.g., CV-11974’s angiotensin II antagonism ).
- In contrast, methoxymethyl or aryl groups (e.g., 4-methoxyphenyl in C3) prioritize lipophilicity, favoring membrane penetration and PCSK9 inhibition .
Benzodioxole Modifications :
- The target compound retains an unmodified benzodioxole, whereas analogs like C3 and C7 incorporate methoxymethylbenzamide groups. These modifications may alter steric hindrance or hydrogen-bonding capacity at the binding site .
Piperazine Substituents :
- Substitution at the piperazine nitrogen (e.g., 4-methoxyphenyl in C3 vs. 4-fluorophenyl in C7) influences electronic and steric properties. Fluorine’s electronegativity enhances binding affinity in C7 (IC₅₀ = 0.3 µM vs. 0.5 µM for C3) .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
*Calculated using ChemDraw or analogous tools.
Key Observations:
- The target compound’s higher LogP (estimated ~3.2) compared to CV-11974 (~2.5) reflects the p-tolyl group’s lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Analogs like C3 exhibit balanced LogP values (~2.8) due to polar methoxymethyl groups, favoring both solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
